molecular formula C29H30N4O7 B11267615 4-((6,7-dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

4-((6,7-dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No.: B11267615
M. Wt: 546.6 g/mol
InChI Key: NKWKOMAVQJJTOE-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is known for its biological activity, and various functional groups that contribute to its chemical reactivity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Benzylamine Moiety: The benzylamine group is attached through nucleophilic substitution reactions, often using benzyl halides and amines.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

Biologically, the compound’s quinazoline core is known for its activity against various biological targets, including enzymes and receptors. This makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the benzylamine moiety may interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents, share the benzamide moiety.

Uniqueness

What sets 4-((6,7-dimethoxy-1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide apart is the combination of the quinazoline and benzamide structures, along with the specific functional groups that enhance its chemical reactivity and potential biological activity.

This compound’s unique structure allows for a wide range of chemical modifications, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C29H30N4O7/c1-30-27(35)20-10-8-18(9-11-20)16-33-28(36)22-13-24(39-3)25(40-4)14-23(22)32(29(33)37)17-26(34)31-15-19-6-5-7-21(12-19)38-2/h5-14H,15-17H2,1-4H3,(H,30,35)(H,31,34)

InChI Key

NKWKOMAVQJJTOE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC)OC)OC

Origin of Product

United States

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